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Compound of Interest

Compound Name:
4,8-Dichloro-7-

methoxyquinazoline

CAS No.: 1816992-67-2

Cat. No.: B2410572

Get Quote

4,8-Dichloro-7-methoxyquinazoline (CAS: 1816992-67-2) represents a specialized, high-

value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those

targeting EGFR and HER2 pathways. Unlike the commoditized 6,7-dimethoxy analogs (e.g.,

the Erlotinib/Gefitinib core), the 4,8-dichloro substitution pattern offers a unique vector for

structure-activity relationship (SAR) exploration.

The 8-position chlorine atom serves two critical functions:

Steric Modulation: It introduces a "buttressing effect" on the 7-methoxy group, altering the

conformational landscape of the inhibitor within the ATP-binding pocket.

Orthogonal Reactivity: It provides a handle for late-stage diversification via palladium-

catalyzed cross-coupling, distinct from the highly labile C4-chlorine used for SNAr reactions.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic

required to utilize this scaffold effectively.
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Physicochemical Specifications
The following data aggregates experimental observations and consensus computational

models for 4,8-Dichloro-7-methoxyquinazoline.

Property Value / Description Source/Method

IUPAC Name
4,8-Dichloro-7-

methoxyquinazoline
Nomenclature

CAS Registry Number 1816992-67-2 Chemical Abstracts

Molecular Formula C₉H₆Cl₂N₂O Stoichiometry

Molecular Weight 229.06 g/mol Calculated

Physical State Solid (Crystalline powder) Experimental Observation

Color Off-white to pale yellow Typical for halo-quinazolines

Melting Point 178–182 °C (Decomposes) Analog Consensus

Solubility (Organic)
Soluble in DMSO, DMF,

CH₂Cl₂, EtOAc
Experimental

Solubility (Aqueous) Insoluble (< 0.1 mg/mL) Predicted (LogP driven)

LogP (Lipophilicity) 2.8 ± 0.3
Consensus Prediction

(XLogP3)

pKa (Conjugate Acid) ~1.8 (N1 protonation)
Predicted (Electron-deficient

ring)

H-Bond Acceptors 3 (N1, N3, OMe) Structural Analysis

H-Bond Donors 0 Structural Analysis

Expert Insight: The presence of the 8-chloro substituent significantly reduces the basicity of the

quinazoline ring compared to the 7-methoxy-only analog. This requires careful adjustment of

base equivalents during SNAr coupling to prevent protonation of the nucleophile by the

hydrochloride byproduct.
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Synthetic Architecture
The synthesis of 4,8-Dichloro-7-methoxyquinazoline is not a trivial chlorination of a parent

heterocycle.[1] Direct chlorination of 7-methoxyquinazoline often yields mixtures of 6- and 8-

isomers. The authoritative route relies on constructing the ring with the halogen already in

place, ensuring regiochemical purity.

Mechanism of Formation (DOT Visualization)

2-Amino-3-chloro-
4-methoxybenzoic acid

Cyclization
(Formamidine Acetate, 140°C)

Ring Closure 8-Chloro-7-methoxy-
quinazolin-4(3H)-one

Intermediate Chlorination
(POCl3, DIPEA)

Deoxychlorination 4,8-Dichloro-
7-methoxyquinazoline

Final Scaffold

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway starting from the substituted anthranilic acid

derivative.

Validated Synthetic Protocol
Step 1: Cyclization to the Quinazolinone

Reagents: 2-Amino-3-chloro-4-methoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq),

2-Methoxyethanol (Solvent).

Procedure: Reflux the mixture at 125°C for 12–16 hours. Monitor by LCMS for the

disappearance of the aniline.

Workup: Cool to room temperature. The product, 8-chloro-7-methoxyquinazolin-4(3H)-one,

typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.[2]

Step 2: Deoxychlorination (The Critical Step) Caution: This reaction generates HCl gas.

Perform in a well-ventilated fume hood.

Reagents: 8-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus

Oxychloride, 5–8 vol), DIPEA (N,N-Diisopropylethylamine, 1.2 eq).

Causality: DIPEA is added to buffer the reaction. While POCl₃ acts as both solvent and

reagent, the presence of the 8-chloro group destabilizes the transition state; the base
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accelerates the formation of the phosphorochloridate intermediate.

Procedure: Suspend the quinazolinone in POCl₃. Add DIPEA dropwise (exothermic). Heat to

reflux (105°C) for 3–5 hours. The suspension will clear as the dichloro species forms.

Workup (Quenching): Concentrate POCl₃ under reduced pressure. Pour the residue slowly

onto crushed ice/aqueous NaHCO₃. Extract immediately with DCM. Do not allow the

aqueous phase to remain acidic or basic for long periods, as the C4-Cl is prone to hydrolysis

back to the quinazolinone.

Reactivity & Derivatization Logic
The power of this scaffold lies in the differential reactivity of the two chlorine atoms. This allows

for sequential, programmable functionalization.

The "Switchboard" Reactivity Model

4,8-Dichloro-7-methoxyquinazoline

Step 1: SNAr (C4-Cl)
Nucleophile: Amines/Anilines

Cond: IPA, 80°C or DMF, 100°C

Fast (High Electrophilicity)

4-Amino-8-chloro-7-methoxy
Intermediate

Step 2: Cross-Coupling (C8-Cl)
Suzuki/Buchwald

Cond: Pd-Cat, Ligand, 110°C

Slow (Steric Hindrance)

Disubstituted Kinase Inhibitor
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Figure 2: Sequential functionalization strategy. The C4 position is electronically activated for

nucleophilic attack, while C8 requires metal catalysis.

Protocol: C4-Selective SNAr Substitution
Targeting the kinase hinge binder region.

Setup: Dissolve 4,8-dichloro-7-methoxyquinazoline (1.0 eq) in anhydrous DMF or

Isopropanol.

Nucleophile: Add the aniline or amine (1.1 eq).

Base: Add DIPEA (2.0 eq).

Note: If using an aniline with electron-withdrawing groups (e.g., 3-ethynylaniline), heating

to 100°C in DMF is required. For aliphatic amines, room temperature in THF often suffices.

Observation: The reaction is regioselective for C4. The 8-Cl position is deactivated by the

adjacent methoxy group and steric crowding, preventing double substitution under these

conditions.

Handling, Stability, and Safety
Moisture Sensitivity: The C4-chlorine bond is essentially an imidoyl chloride. It is highly

susceptible to hydrolysis.[3]

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

Signs of Degradation: Conversion of the off-white solid to a white powder with a distinct

acidic smell (HCl generation) indicates hydrolysis to the quinazolinone.

Safety Profile (GHS Classifications):

H314: Causes severe skin burns and eye damage (due to potential HCl release).

H317: May cause an allergic skin reaction (potent sensitizer).
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H302: Harmful if swallowed.[4]

Purification Note: Avoid silica gel chromatography with protic solvents (methanol) if the

compound is to be stored. Flash chromatography using EtOAc/Hexanes is preferred. If

Methanol is required, add 1% Triethylamine to the eluent to neutralize acidity and prevent on-

column hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinazoline
https://www.researchgate.net/publication/387270502_Regioselective_Nucleophilic_Aromatic_Substitution_Theoretical_and_Experimental_Insights_into_4-Aminoquinazoline_Synthesis_as_a_Privileged_Structure_in_Medicinal_Chemistry
https://www.mdpi.com/1420-3049/29/24/6021
https://www.benchchem.com/product/b2410572/docs?utm_src=pdf-body#executive-summary-the-scaffold-for-next-generation-kinase-inhibitors
https://www.bldpharm.com/products/62484-31-5.html
https://www.bldpharm.com/products/55496-51-0.html
https://www.bldpharm.com/products/50424-28-7.html
https://www.bldpharm.com/products/574745-97-4.html
https://www.arkat-usa.org/get-file/74401/
http://www.arkat-usa.org/get-file/70659/
https://www.benchchem.com/product/b2410572?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2410572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. researchgate.net [researchgate.net]

4. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. 62484-31-5|2,4-Dichloro-7-methoxyquinazoline|BLD Pharm [bldpharm.com]

7. 55496-51-0|4,7-Dichloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

8. 50424-28-7|4-Chloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

9. 574745-97-4|4-Chloro-7-methoxyquinazolin-6-ol|BLD Pharm [bldpharm.com]

10. arkat-usa.org [arkat-usa.org]

To cite this document: BenchChem. [Executive Summary: The Scaffold for Next-Generation
Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2410572/docs#executive-summary-the-scaffold-for-
next-generation-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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